5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS No.: 895004-59-8
Cat. No.: VC6953897
Molecular Formula: C21H25N5O3
Molecular Weight: 395.463
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895004-59-8 |
|---|---|
| Molecular Formula | C21H25N5O3 |
| Molecular Weight | 395.463 |
| IUPAC Name | 5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C21H25N5O3/c1-13-5-6-18(14(2)7-13)26-20-17(8-23-26)21(28)25(12-22-20)11-19(27)24-9-15(3)29-16(4)10-24/h5-8,12,15-16H,9-11H2,1-4H3 |
| Standard InChI Key | BERPSNZVZUNEDZ-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C |
Introduction
Chemical Identity and Molecular Characteristics
The compound, with the systematic IUPAC name 5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, belongs to the pyrazolopyrimidine class of heterocycles. Its molecular formula is C₂₁H₂₅N₅O₃, corresponding to a molecular weight of 395.463 g/mol . Key identifiers include the CAS registry number 895004-59-8 and the SMILES string CC1CN(CC(O1)C)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C, which encodes its substitution pattern (Table 1).
Table 1: Molecular Descriptors of 5-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
The molecule integrates three distinct pharmacophoric elements:
-
Pyrazolo[3,4-d]pyrimidin-4-one core: A bicyclic system known for mimicking purine bases, enabling interactions with enzymatic ATP-binding sites .
-
2,4-Dimethylphenyl group: A hydrophobic aromatic moiety that may enhance membrane permeability and influence steric interactions.
-
2,6-Dimethylmorpholino-oxoethyl side chain: A morpholine derivative conferring solubility and hydrogen-bonding capacity, often linked to kinase inhibition.
Synthesis and Preparation Strategies
While explicit synthetic protocols for this compound remain undisclosed in public literature, its preparation likely follows established routes for pyrazolopyrimidine derivatives. A generalized multi-step approach can be inferred from analogous syntheses (Figure 1):
-
Core Formation: Condensation of 5-amino-1H-pyrazole-4-carbonitrile with dimethyl acetylenedicarboxylate under basic conditions yields the pyrazolo[3,4-d]pyrimidin-4-one scaffold .
-
N1-Substitution: Alkylation at the N1 position using 2,4-dimethylphenyl halides in the presence of potassium carbonate .
-
Side Chain Introduction: Coupling the C5 position with 2-(2,6-dimethylmorpholino)-2-oxoethyl groups via nucleophilic acyl substitution or Mitsunobu reactions.
Critical Reaction Parameters:
-
Solvents: Polar aprotic solvents like DMF or DMSO facilitate alkylation and coupling steps .
-
Catalysts: Tetra-n-butylammonium bromide may enhance reaction rates in heterogeneous systems .
-
Purification: Chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.
Structural and Crystallographic Insights
Although single-crystal X-ray data for this specific compound are unavailable, structural analogs provide valuable insights. For instance, 5-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibits near-planarity in the bicyclic core (maximum deviation: 0.0546 Å), stabilized by intramolecular hydrogen bonds (N–H⋯N: 2.12 Å) and π-π stacking between aromatic systems (centroid distances: 3.96–4.68 Å) . By analogy, the title compound likely adopts a similar planar conformation, with the morpholino-oxoethyl side chain adopting a staggered conformation to minimize steric clashes with the 2,4-dimethylphenyl group.
Biological Activity and Mechanistic Implications
Pyrazolopyrimidine derivatives demonstrate broad bioactivity, and the structural features of this compound suggest several potential mechanisms (Table 2):
Table 2: Proposed Biological Activities and Mechanisms
The morpholino group enhances water solubility and target affinity, while the 2,4-dimethylphenyl substituent may confer selectivity toward hydrophobic binding pockets . Notably, related compounds exhibit IC₅₀ values in the nanomolar range against Botrytis cinerea, suggesting potential agrochemical applications .
Future Research Directions
-
Solubility and Pharmacokinetics: Quantitative studies on logP, aqueous solubility, and metabolic stability are urgently needed .
-
Target Identification: Proteomic profiling and kinase panel assays could elucidate precise molecular targets.
-
In Vivo Efficacy: Animal models of cancer or infection would validate therapeutic potential.
-
Crystallography: X-ray structure determination would guide rational drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume